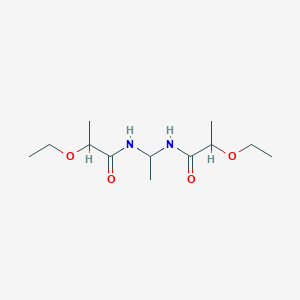![molecular formula C18H20O3 B14289263 Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol CAS No. 141620-14-6](/img/structure/B14289263.png)
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol is an organic compound that features both an acetic acid moiety and a phenylprop-2-en-1-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol typically involves the reaction of 2-methylphenyl and phenylprop-2-en-1-ol under specific conditions. The process may include steps such as esterification, where acetic acid reacts with the alcohol group to form the ester linkage. The reaction conditions often require the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
類似化合物との比較
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the prop-2-en-1-ol structure.
4-Methylphenyl acetate: Contains a similar ester linkage but with a different aromatic substitution pattern.
特性
CAS番号 |
141620-14-6 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H16O.C2H4O2/c1-13-5-2-3-7-16(13)15-10-8-14(9-11-15)6-4-12-17;1-2(3)4/h2-11,17H,12H2,1H3;1H3,(H,3,4) |
InChIキー |
UIKOCSBOGMSSER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
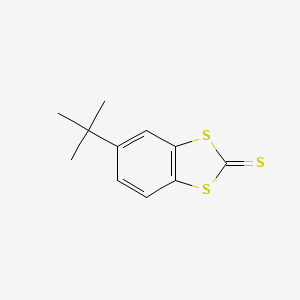
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
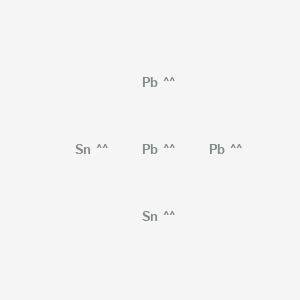
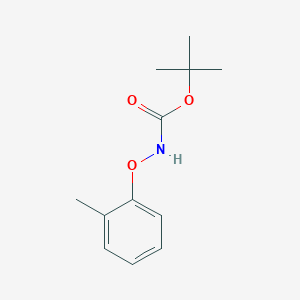
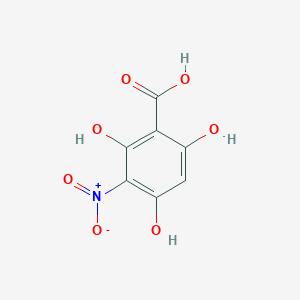
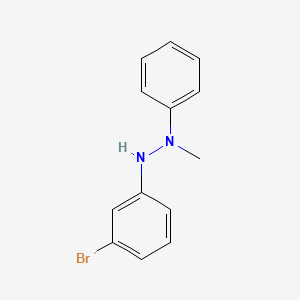
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
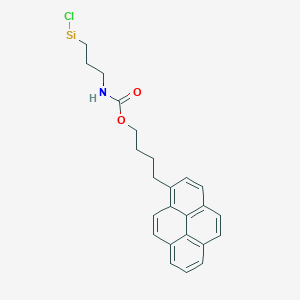
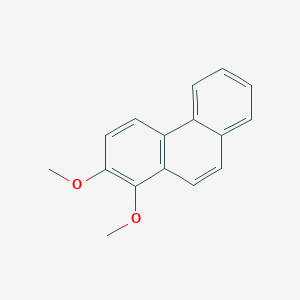
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
